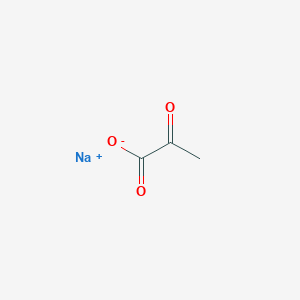

sodium;2-oxopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEPDZWVDSPTHF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Core Metabolic Networks

Sodium;2-oxopropanoate, in its dissociated form as pyruvate (B1213749), is the end product of glycolysis, the metabolic pathway that breaks down glucose. numberanalytics.commetabolon.com This three-carbon molecule stands at a critical metabolic crossroads, and its fate is determined by the energy needs of the cell and the availability of oxygen. numberanalytics.com

In the presence of oxygen (aerobic conditions), pyruvate is transported into the mitochondria. nih.gov There, it undergoes oxidative decarboxylation to form acetyl-CoA, a reaction catalyzed by the pyruvate dehydrogenase complex. metabolon.comrupahealth.com Acetyl-CoA then enters the citric acid cycle by combining with oxaloacetate to form citrate (B86180), initiating a series of reactions that generate ATP, the primary energy currency of the cell. numberanalytics.comnih.gov

Under anaerobic conditions, when oxygen is scarce, pyruvate undergoes fermentation. In animal cells, it is converted to lactate (B86563), a process that regenerates NAD+ which is essential for glycolysis to continue producing a small amount of ATP. wikipedia.orgnih.gov In some microorganisms, like yeast, pyruvate is converted to ethanol (B145695) and carbon dioxide. wikipedia.org

Beyond its role in energy production, pyruvate is a versatile precursor for various biosynthetic pathways. It can be converted back to glucose through gluconeogenesis, used in the synthesis of fatty acids, and serve as a building block for the amino acid alanine (B10760859). metabolon.comwikipedia.org This metabolic flexibility highlights the central importance of pyruvate in maintaining cellular homeostasis.

Interactive Table: Key Metabolic Fates of Pyruvate

| Metabolic Pathway | Cellular Location | Conditions | Key Product(s) | Significance |

| Citric Acid Cycle (Krebs Cycle) | Mitochondrial Matrix | Aerobic | Acetyl-CoA, ATP, NADH, FADH2 | Major pathway for cellular energy production. khanacademy.orgkhanacademy.org |

| Lactate Fermentation | Cytosol | Anaerobic | Lactate, NAD+ | Allows for continued ATP production via glycolysis in the absence of oxygen. wikipedia.orgnih.gov |

| Ethanol Fermentation | Cytosol | Anaerobic | Ethanol, CO2, NAD+ | Occurs in yeast and some other microorganisms. wikipedia.org |

| Gluconeogenesis | Liver (primarily) | - | Glucose | Synthesis of glucose from non-carbohydrate precursors. metabolon.comwikipedia.org |

| Amino Acid Synthesis | Cytosol | - | Alanine | Provides a building block for protein synthesis. wikipedia.org |

| Fatty Acid Synthesis | Cytosol | - | Acetyl-CoA | Precursor for the synthesis of fatty acids. metabolon.comwikipedia.org |

Historical Perspectives in Metabolic Research

Pyruvate Entry into the Tricarboxylic Acid Cycle and Oxidative Phosphorylation

Under aerobic conditions, the primary fate of pyruvate is its entry into the tricarboxylic acid (TCA) cycle for complete oxidation and maximal energy yield. This process serves as a critical link between glycolysis and cellular respiration. wikipedia.orgnih.gov Before entering the cycle, pyruvate is transported from the cytosol into the mitochondrial matrix. youtube.com

Inside the mitochondria, pyruvate undergoes oxidative decarboxylation in an irreversible reaction catalyzed by the pyruvate dehydrogenase complex (PDC) . wikipedia.orgnih.gov This multi-enzyme complex converts the three-carbon pyruvate into a two-carbon acetyl group, which is then attached to coenzyme A to form acetyl-CoA. nih.gov The reaction also produces one molecule of NADH and releases one molecule of carbon dioxide. nih.govacs.org

The acetyl-CoA generated then enters the TCA cycle by condensing with oxaloacetate to form citrate (B86180), initiating a series of reactions that produce ATP (via GTP), NADH, and FADH₂. wikipedia.org The NADH and FADH₂ generated by both the PDC and the TCA cycle are the primary electron donors for the electron transport chain, driving oxidative phosphorylation to produce the majority of the cell's ATP. wikipedia.org The flux of pyruvate through the PDC is therefore a major determinant of a cell's capacity for aerobic energy production. nih.gov

Anaplerotic and Cataplerotic Reactions Involving Pyruvate

The TCA cycle is not only a catabolic pathway for energy production but also an amphibolic pathway, meaning it provides intermediates for various biosynthetic processes (cataplerosis) and requires replenishment of these intermediates (anaplerosis) to maintain its function. wikipedia.orgwikipedia.orgyoutube.com Pyruvate plays a crucial role in anaplerosis, ensuring the TCA cycle's integrity.

The most significant anaplerotic reaction involving pyruvate is its carboxylation to form oxaloacetate, catalyzed by the enzyme pyruvate carboxylase (PC) . nih.govwikipedia.orgnih.govportlandpress.com This reaction is vital for replenishing oxaloacetate that has been withdrawn from the cycle for purposes such as gluconeogenesis or amino acid synthesis. nih.gov By converting pyruvate directly to a four-carbon TCA cycle intermediate, PC provides a rapid mechanism to boost the cycle's capacity, which is essential when energy demand is high or biosynthetic needs increase. fiveable.mewikipedia.org

Conversely, cataplerotic reactions drain TCA cycle intermediates. For example, citrate can be exported to the cytosol to provide acetyl-CoA for fatty acid synthesis, and α-ketoglutarate and oxaloacetate serve as precursors for amino acid synthesis. youtube.com A balance between anaplerotic flux from pyruvate and cataplerotic flux is essential for metabolic homeostasis. fiveable.mewikipedia.org

Another relevant reaction is catalyzed by malic enzyme , which decarboxylates malate (B86768) to produce pyruvate. researchgate.netoroboros.at Depending on the cellular compartment and the specific isoform, this reaction can function in either an anaplerotic or cataplerotic fashion, further linking pyruvate metabolism with the pool of TCA cycle intermediates. nih.govphysiology.org

Table 1: Key Anaplerotic and Cataplerotic Reactions Involving Pyruvate

| Reaction Type | Reactant(s) | Product(s) | Key Enzyme | Metabolic Significance |

| Anaplerotic | Pyruvate + HCO₃⁻ + ATP | Oxaloacetate + ADP + Pi | Pyruvate Carboxylase (PC) | Replenishes oxaloacetate, essential for TCA cycle function and gluconeogenesis. nih.govwikipedia.org |

| Anaplerotic/Cataplerotic | Malate + NAD(P)⁺ | Pyruvate + CO₂ + NAD(P)H | Malic Enzyme (ME) | Can generate pyruvate from a TCA cycle intermediate or contribute to pyruvate cycling. researchgate.netoroboros.at |

| Cataplerotic (Indirect) | Pyruvate | Acetyl-CoA | Pyruvate Dehydrogenase (PDC) | While producing fuel for the TCA cycle, it does not replenish the intermediate pool. The subsequent removal of intermediates like citrate for biosynthesis is cataplerotic. wikipedia.orgwikipedia.org |

Interconnectivity with Amino Acid and Lipid Biosynthesis Pathways

Pyruvate and its derivatives serve as fundamental building blocks for the synthesis of both amino acids and lipids, highlighting its central role as a metabolic hub. wikipedia.orgmetwarebio.com

Amino Acid Biosynthesis: Pyruvate is a direct precursor for the non-essential amino acid alanine (B10760859). Through a transamination reaction, catalyzed by alanine transaminase (ALT), the amino group from another amino acid (often glutamate) is transferred to pyruvate, forming alanine, while the donor amino acid is converted into its corresponding α-keto acid. fiveable.meontosight.aiyoutube.com This reaction is reversible, allowing pyruvate to act as an acceptor of amino groups and linking carbohydrate metabolism directly with amino acid metabolism. ontosight.aioup.comnih.gov Furthermore, other amino acids are synthesized from TCA cycle intermediates like oxaloacetate and α-ketoglutarate, whose pools are maintained by pyruvate-driven anaplerosis. wikipedia.orgbyjus.comkhanacademy.org

Lipid Biosynthesis: The synthesis of fatty acids begins with acetyl-CoA, which in non-photosynthetic eukaryotes is primarily derived from pyruvate in the mitochondria. jackwestin.comproteopedia.orgnih.gov Since fatty acid synthesis occurs in the cytoplasm, and acetyl-CoA cannot be directly transported across the inner mitochondrial membrane, a shuttle system is required. jackwestin.comwikipedia.org Acetyl-CoA first condenses with oxaloacetate to form citrate within the TCA cycle. This citrate is then transported to the cytoplasm, where the enzyme ATP-citrate lyase cleaves it, regenerating acetyl-CoA and oxaloacetate. wikipedia.orgcsun.edu This cytoplasmic acetyl-CoA is the committed precursor for fatty acid synthesis, directly linking the flux of pyruvate through the PDC to lipogenesis. The malic enzyme also plays a role in this pathway by helping to return the carbon from oxaloacetate to the mitochondria as pyruvate and by generating NADPH, a reducing equivalent required for fatty acid synthesis. researchgate.net

Table 2: Biosynthetic Products Derived from Pyruvate Flux

| Precursor | Pathway | Key Product(s) |

| Pyruvate | Transamination | Alanine |

| Acetyl-CoA (from Pyruvate) | Fatty Acid Synthesis | Palmitic Acid, Triglycerides, Phospholipids |

| Oxaloacetate (from Pyruvate) | Amino Acid Synthesis | Aspartate, Asparagine, Methionine, Threonine, Isoleucine |

| α-Ketoglutarate (from TCA cycle supplied by Pyruvate) | Amino Acid Synthesis | Glutamate, Glutamine, Proline, Arginine |

Methodological Approaches to Metabolic Flux Analysis Utilizing Isotopic Tracers

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. wikipedia.orgcreative-proteomics.com Since intracellular fluxes cannot be measured directly, MFA relies on the use of isotopic tracers to follow the paths of atoms through metabolic pathways. nih.govfrontiersin.org

The core principle of MFA is to introduce a substrate labeled with a stable, heavy isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), into a biological system. creative-proteomics.comcreative-proteomics.com These isotopes act as tracers. For instance, cells can be cultured with ¹³C-labeled glucose. As the labeled glucose is metabolized, the ¹³C atoms are incorporated into downstream intermediates, including pyruvate, and subsequently into amino acids, lipids, and TCA cycle intermediates. creative-proteomics.com

The distribution of these heavy isotopes among the various metabolites creates unique mass isotopomer patterns. frontiersin.org These patterns are measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comfrontiersin.org The specific labeling pattern of a metabolite is determined by the fluxes of the pathways that produced it. nih.gov For example, the amount of ¹³C from glucose that passes through the pentose (B10789219) phosphate (B84403) pathway versus glycolysis proper will result in different labeling patterns in pyruvate.

Similarly, ¹⁵N-labeled substrates, such as glutamine or ammonia, are used to trace nitrogen flow, which is crucial for studying amino acid and nucleotide biosynthesis. creative-proteomics.comnih.gov By using both ¹³C and ¹⁵N tracers simultaneously, researchers can obtain a more comprehensive view of both carbon and nitrogen metabolism. nih.gov

The determination of quantitative flux values is an inverse modeling problem. vanderbilt.edu The process involves several key steps:

Model Construction: A stoichiometric model of the relevant metabolic network is constructed, defining all the biochemical reactions, their substrates, products, and the specific atom transitions for each reaction. creative-proteomics.comvanderbilt.edufrontiersin.org

Isotope Labeling Experiment: The biological system is brought to a metabolic steady state (or pseudo-steady state), and the labeled substrate is introduced. nih.govnih.gov Samples are collected after isotopic steady state is reached, where the labeling patterns of metabolites are stable. nih.gov

Data Measurement: The mass isotopomer distributions of key metabolites (often protein-derived amino acids, which reflect the labeling of their precursor pools like pyruvate and acetyl-CoA) are measured using MS or NMR. creative-proteomics.com Extracellular rates, such as substrate uptake and product secretion, are also measured. mpg.de

Computational Flux Estimation: The measured labeling patterns and extracellular rates are used as inputs for a computational algorithm. wikipedia.orgrsc.org This algorithm iteratively simulates the labeling patterns that would result from a given set of metabolic fluxes. It then adjusts the flux values to minimize the difference between the simulated and experimentally measured labeling data, ultimately yielding the best-fit flux distribution for the entire network. nih.govvanderbilt.edunih.gov This complex computational process often relies on specialized software packages. wikipedia.orgfrontiersin.org

Through these methods, MFA provides a detailed, quantitative snapshot of cellular metabolism, revealing how the flux of key metabolites like this compound is partitioned among competing pathways. rsc.org

Enzymatic Transformations and Regulatory Mechanisms Governing Sodium;2 Oxopropanoate Homeostasis

Pyruvate (B1213749) Dehydrogenase Complex and Acetyl-CoA Generation

The pyruvate dehydrogenase complex (PDC) is a critical multi-enzyme complex that links the metabolic pathway of glycolysis to the citric acid cycle. wikipedia.org It carries out the irreversible conversion of pyruvate, the end product of glycolysis, into acetyl-CoA, a key molecule in cellular respiration. wikipedia.org This process, known as pyruvate decarboxylation, also generates carbon dioxide and NADH. wikipedia.org The resulting acetyl-CoA can then be utilized in the citric acid cycle for the production of ATP. wikipedia.org

Under aerobic conditions, pyruvate is transported into the mitochondrial matrix where it is decarboxylated by the PDC to produce acetyl-CoA. wikipedia.orgfrontiersin.org This reaction effectively traps the acetyl group within the mitochondria, as acetyl-CoA can only be transported out under specific conditions. wikipedia.org In prokaryotic organisms that lack mitochondria, this reaction occurs in the cytosol. wikipedia.org The PDC is composed of three main enzymes: pyruvate dehydrogenase (E1), dihydrolipoamide (B1198117) acetyltransferase (E2), and dihydrolipoamide dehydrogenase (E3). bmrat.org

The activity of the PDC is a crucial regulatory point in metabolism, determining whether pyruvate will be directed towards mitochondrial oxidation or converted into other metabolites like lactate (B86563). researchgate.net The levels of PDC enzymes play a significant role in regulating the rate of carbohydrate metabolism and are influenced by hormones such as insulin (B600854). wikipedia.org

Pyruvate Carboxylase and Oxaloacetate Anaplerosis

Pyruvate carboxylase (PC) is an enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate. nih.govwikipedia.org This reaction is a vital anaplerotic process, meaning it replenishes intermediates of the tricarboxylic acid (TCA) cycle that may have been used for various biosynthetic pathways. nih.govwikipedia.orgnih.gov In tissues like the liver and kidney, the oxaloacetate produced by PC is a crucial precursor for gluconeogenesis, the synthesis of glucose from non-carbohydrate sources. nih.govnih.gov

In adipocytes, PC is involved in de novo fatty acid synthesis and glyceroneogenesis. nih.gov In pancreatic islets, PC is essential for glucose-stimulated insulin secretion by providing oxaloacetate for the pyruvate/malate (B86768) cycle. nih.gov Furthermore, in astrocytes, PC plays a role in the de novo synthesis of the neurotransmitter glutamate. nih.gov

The activity of PC is critical for maintaining the pool of TCA cycle intermediates, which is necessary for both oxidative metabolism and biosynthesis. nih.gov Studies on liver-specific PC knockout mice have demonstrated that the loss of PC leads to impaired hepatic anaplerosis, a decrease in TCA cycle intermediates, and reduced gluconeogenesis. nih.gov This highlights the essential role of PC in maintaining hepatic metabolic functions, including the urea (B33335) cycle and antioxidant defenses. nih.gov

Regulatory Roles of Pyruvate Dehydrogenase Kinases and Phosphatases

The activity of the pyruvate dehydrogenase complex (PDC) is meticulously regulated by the opposing actions of pyruvate dehydrogenase kinases (PDKs) and pyruvate dehydrogenase phosphatases (PDPs). researchgate.netnih.gove-dmj.org PDKs inactivate the PDC by phosphorylating specific serine residues on the E1 subunit, while PDPs activate the PDC by dephosphorylating these same residues. bmrat.orgresearchgate.net This phosphorylation/dephosphorylation cycle is a key mechanism for controlling the flow of pyruvate into the citric acid cycle. nih.gov

In mammals, there are four known isoforms of PDK (PDK1-4) and two isoforms of PDP (PDP1 and PDP2), each with distinct tissue distributions and regulatory properties. researchgate.netnih.gov This tissue-specific expression allows for precise control of PDC activity based on the metabolic needs of different organs. nih.gov For instance, during periods of starvation, specific PDK isoforms are overexpressed to minimize the use of glucose carbons by inactivating the PDC. nih.gov

The regulation of PDKs and PDPs is influenced by the energy state of the cell. libretexts.org High ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA stimulate PDK activity, leading to the inhibition of the PDC. wikipedia.orgbmrat.org Conversely, pyruvate itself can inhibit PDK, thereby promoting PDC activity. researchgate.net Calcium ions can also activate the PDC by stimulating PDP1 activity. nih.gov

Mitochondrial Pyruvate Carrier Function and Regulation

The mitochondrial pyruvate carrier (MPC) is a protein complex located in the inner mitochondrial membrane that is responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix. nih.govmdpi.com This transport is a critical step that links glycolysis in the cytoplasm to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation within the mitochondria. mdpi.comnih.gov The mammalian MPC is composed of two subunits, MPC1 and MPC2, both of which are necessary for the formation of a functional carrier. nih.govlu.se

The activity of the MPC is a key control point in mitochondrial pyruvate metabolism. nih.gov Once inside the mitochondria, pyruvate can be either converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDC) to fuel the TCA cycle or carboxylated to oxaloacetate by pyruvate carboxylase (PC) to support biosynthetic processes. nih.gov The regulation of MPC function is therefore crucial for determining the metabolic fate of pyruvate. lu.se

Recent research has indicated that MPC function is modulated by various factors, including protein-protein interactions, post-translational modifications, and transcriptional regulation. nih.govspandidos-publications.com Dysfunction of the MPC has been implicated in a range of diseases, including cancer and metabolic disorders, highlighting its importance in maintaining cellular and organismal health. nih.govmdpi.com

Lactate Dehydrogenase and Pyruvate-Lactate Interconversion

Lactate dehydrogenase (LDH) is an enzyme that catalyzes the reversible conversion of pyruvate to lactate, with the concurrent interconversion of NADH and NAD+. wikipedia.orgnih.gov This reaction is particularly important under anaerobic conditions or when oxygen is limited, as it allows for the regeneration of NAD+ necessary for glycolysis to continue. wikipedia.org In the liver, LDH performs the reverse reaction as part of the Cori cycle. wikipedia.org

The interconversion between pyruvate and lactate is a rapid process that occurs in the blood, largely due to the high levels of LDH in erythrocytes. nih.gov The direction of the reaction is influenced by the relative concentrations of pyruvate and lactate, as well as the NADH/NAD+ ratio. aging-us.com At high concentrations of lactate, the enzyme exhibits feedback inhibition, which slows down the conversion of pyruvate to lactate. wikipedia.org

There are different isoforms of LDH, composed of H and M subunits, and their distribution varies among tissues, reflecting the different metabolic requirements of those tissues. nih.gov For example, the heart muscle contains LDH isoforms that favor the conversion of lactate back to pyruvate to be used for energy production. wikipedia.org

Other Key Enzymes in Pyruvate Metabolism (e.g., Pyruvate Decarboxylase, Transketolase, Pyruvate Formate-Lyase, Pyruvate Oxidase)

Beyond the central roles of the pyruvate dehydrogenase complex and pyruvate carboxylase, several other enzymes are involved in the diverse metabolic fates of pyruvate.

Pyruvate Decarboxylase: This enzyme, found in organisms like yeast, is responsible for the non-oxidative decarboxylation of pyruvate to acetaldehyde (B116499), a key step in ethanol (B145695) fermentation. mdpi.comscispace.com In Saccharomyces cerevisiae, pyruvate decarboxylase is essential for growth on glucose. scispace.com

Transketolase: While not directly acting on pyruvate, transketolase is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, which intersects with glycolysis. The activity of this pathway can influence the availability of glycolytic intermediates, including the precursor to pyruvate.

Pyruvate Formate-Lyase: This enzyme is found in some bacteria and catalyzes the reversible conversion of pyruvate and coenzyme-A into formate (B1220265) and acetyl-CoA, playing a role in anaerobic glucose metabolism. oup.comwikipedia.org Its activity is regulated by an activating enzyme and a deactivating enzyme. wikipedia.org

Pyruvate Oxidase: This FAD-containing enzyme catalyzes the oxidative decarboxylation of pyruvate to produce acetyl-phosphate and hydrogen peroxide in some bacteria. oup.com

These enzymes, along with others, contribute to the complex network of reactions that determine how pyruvate is utilized within a cell, depending on the organism and the prevailing metabolic conditions. oup.comnih.gov

Allosteric Regulation and Post-Translational Modifications of Pyruvate-Interacting Enzymes

The activities of enzymes that metabolize pyruvate are finely tuned by allosteric regulation and post-translational modifications, allowing cells to rapidly respond to changes in their metabolic state. elifesciences.org

Allosteric Regulation: Allosteric regulation involves the binding of effector molecules to a site on the enzyme distinct from the active site, which can either activate or inhibit the enzyme's activity. elifesciences.org

Pyruvate Kinase: This glycolytic enzyme, which produces pyruvate, is allosterically activated by fructose-1,6-bisphosphate (FBP). nih.govmdpi.com This feed-forward activation helps to control the flow of metabolites through glycolysis. mdpi.com

Pyruvate Dehydrogenase Complex (PDC): The PDC is allosterically inhibited by its products, acetyl-CoA and NADH, and activated by its substrates, pyruvate and NAD+. libretexts.org

Pyruvate Dehydrogenase Kinases (PDKs): The activity of PDKs, which inactivate the PDC, is stimulated by high ratios of acetyl-CoA/CoA and NADH/NAD+. researchgate.net Pyruvate, on the other hand, acts as an inhibitor of PDKs. researchgate.net

Post-Translational Modifications (PTMs): PTMs are covalent modifications to proteins that can alter their activity, localization, and interactions.

Phosphorylation: The phosphorylation and dephosphorylation of the E1 subunit of the PDC by PDKs and PDPs is a primary mechanism of its regulation. bmrat.orgnih.gov Pyruvate kinase M2 (PKM2) can also be regulated by phosphorylation, which can affect its oligomeric state and activity. nih.govnih.gov

Acetylation: Acetylation is another important PTM that can regulate pyruvate metabolism. The PDC can be inhibited by hyperacetylation of lysine (B10760008) residues. e-dmj.org Sirtuins, a class of deacetylases, can reverse this modification. e-dmj.org PKM2 is also subject to regulation by acetylation. nih.gov

Succinylation: The E1α subunit of the PDC can be negatively regulated by succinylation, a modification that can be removed by the sirtuin SIRT5. e-dmj.org

These regulatory mechanisms ensure that the flux of pyruvate through different metabolic pathways is tightly controlled to meet the cell's energetic and biosynthetic needs. elifesciences.orgmdpi.com

Advanced Analytical Strategies for Sodium;2 Oxopropanoate Detection and Metabolic Profiling

Spectrophotometric and Fluorimetric Assays

Spectrophotometric and fluorimetric assays represent a foundational approach for the quantification of pyruvate (B1213749), offering a balance of simplicity, speed, and sensitivity.

The most widely utilized spectrophotometric method is the lactate (B86563) dehydrogenase (LDH)-based assay. nih.gov This assay capitalizes on the enzymatic conversion of pyruvate to lactate, a reaction that involves the simultaneous oxidation of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to NAD+. The decrease in NADH concentration is directly proportional to the initial amount of pyruvate in the sample and can be monitored by measuring the change in absorbance at 340 nm. nih.govepraise.com.twworthington-biochem.com The limit of detection for this method is approximately 0.3 µM. nih.gov Another spectrophotometric approach involves the reaction of pyruvate with 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic environment, followed by the addition of a strong base to produce a colored compound that can be measured at 420 nm. conicet.gov.ar

Fluorimetric assays generally offer enhanced sensitivity compared to their spectrophotometric counterparts. A common fluorimetric method involves the oxidation of pyruvate by pyruvate oxidase, which generates hydrogen peroxide (H₂O₂). nih.govabcam.com This H₂O₂ then stoichiometrically reacts with a non-fluorescent probe, such as Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine), in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent product, resorufin. nih.govcaymanchem.com The fluorescence intensity, typically measured at an excitation wavelength of around 535 nm and an emission wavelength of about 587 nm, is directly proportional to the pyruvate concentration. abcam.comcaymanchem.comelabscience.comassaygenie.com This method boasts a significantly lower limit of detection, reaching as low as 5 nM. nih.gov

Table 1: Comparison of Spectrophotometric and Fluorimetric Assays for Pyruvate Detection

| Feature | Spectrophotometric Assay (LDH-based) | Fluorimetric Assay (Pyruvate Oxidase-based) |

| Principle | Enzymatic conversion of pyruvate to lactate with oxidation of NADH. nih.gov | Enzymatic oxidation of pyruvate to produce H₂O₂, which reacts with a probe to generate a fluorescent product. nih.gov |

| Measured Parameter | Decrease in absorbance at 340 nm. nih.govepraise.com.tw | Increase in fluorescence at Ex/Em ~535/587 nm. abcam.comcaymanchem.com |

| Key Enzymes | Lactate Dehydrogenase (LDH). nih.gov | Pyruvate Oxidase, Horseradish Peroxidase (HRP). nih.govcaymanchem.com |

| Limit of Detection | ~0.3 µM. nih.gov | As low as 5 nM. nih.gov |

| Linear Range | 0.3 to 40 µg per assay. epraise.com.tw | 0.2 to 50 µM. assaygenie.com |

Electrochemical Biosensor Development

Electrochemical biosensors provide a powerful alternative for pyruvate detection, offering high sensitivity, selectivity, and the potential for real-time, continuous monitoring. nih.govresearchgate.net These sensors typically employ an enzyme, most commonly pyruvate oxidase, as the biological recognition element. researchgate.netacs.orgscispace.comresearchgate.net

The fundamental principle involves the immobilization of pyruvate oxidase onto the surface of an electrode, such as a screen-printed carbon electrode (SPCE) or a glassy carbon electrode. acs.orgresearchgate.net When the biosensor is exposed to a sample containing pyruvate, the enzyme catalyzes its oxidation, producing hydrogen peroxide. acs.orgscispace.com The H₂O₂ can then be electrochemically detected by its oxidation or reduction at the electrode surface, generating a current that is proportional to the pyruvate concentration. researchgate.netacs.org

To enhance the performance of these biosensors, various strategies have been employed. The use of nanomaterials, such as enzyme nanoparticles and graphene quantum dots, can improve the stability and catalytic efficiency of the immobilized enzyme. acs.org Additionally, mediators like Prussian blue can be electrodeposited onto the electrode surface to facilitate faster electron transfer at a lower potential, thereby increasing sensitivity and reducing interference from other electroactive species. acs.org The development of reagentless biosensors, where all necessary cofactors are integrated into the sensor design, simplifies the analytical procedure. acs.org These biosensors have demonstrated high sensitivity, with detection limits in the micromolar range, and good operational stability, making them suitable for applications in clinical diagnostics and monitoring of metabolic processes. researchgate.netacs.orgresearchgate.net

Table 2: Characteristics of Pyruvate Electrochemical Biosensors

| Electrode/Modification | Biorecognition Element | Detection Principle | Linear Range | Limit of Detection (LOD) | Reference |

| Prussian Blue & Enzyme Nanoparticle-Modified SPCE | Pyruvate Oxidase | Amperometric detection of H₂O₂ | 10 to 100 µM | 0.91 µM | acs.org |

| Polytyramine-Modified Glassy Carbon Electrode | Pyruvate Oxidase | Amperometric | 0.1 to 3.0 mM | 0.05 mM | researchgate.net |

| Redox Hydrogel-Based Miniature Sensor | Pyruvate Oxidase | Amperometric | Not Specified | 30 µM in calf serum | researchgate.net |

| Nylon Membrane on H₂O₂ Sensor | Pyruvate Oxidase | Amperometric detection of H₂O₂ | Not Specified | Not Specified | scispace.com |

High-Performance Liquid Chromatography and Capillary Electrophoresis Techniques

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful separation techniques that offer high resolution and specificity for the analysis of pyruvate in complex biological matrices. researchgate.netresearchgate.net

HPLC methods for pyruvate analysis often utilize reversed-phase (RP) chromatography. sielc.com A simple and effective method involves a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com Detection can be achieved using a UV detector. For instance, in some applications, polyketide biosynthesis influenced by sodium pyruvate has been monitored using HPLC with detection at 420 nm. researchgate.net

Capillary Electrophoresis has emerged as a highly efficient technique for the analysis of small, charged molecules like pyruvate. researchgate.netmuni.cznih.govceitec.eutandfonline.com Capillary zone electrophoresis (CZE) is a commonly employed mode. researchgate.net In one method, pyruvate in human sweat was determined using CZE with electrochemical detection at a carbon fiber microdisk bundle electrode, achieving a detection limit of 8.0 x 10⁻⁶ mol/L. researchgate.net Another approach utilizes CE with contactless conductivity detection (C4D) for the simultaneous determination of pyruvate and lactate in spent culture media from in vitro fertilization, a technique that is highly sensitive with a limit of detection for pyruvate of 0.03 µM. muni.cznih.gov To enhance separation and analysis time, the inner wall of the fused-silica capillary can be modified with polyelectrolyte layers to reverse the electroosmotic flow (EOF). muni.cznih.govtandfonline.com

Table 3: HPLC and CE Methods for Pyruvate Analysis

| Technique | Method Details | Sample Type | Limit of Detection (LOD) | Reference |

| HPLC | Reversed-phase with MeCN/Water/Phosphoric Acid mobile phase. sielc.com | General | Not specified | sielc.com |

| CE | Capillary zone electrophoresis with electrochemical detection. researchgate.net | Human sweat | 8.0 µM | researchgate.net |

| CE | CE with contactless conductivity detection (C4D). muni.cznih.gov | Spent culture media | 0.03 µM | muni.cznih.gov |

| SI-CE | Sequential injection CE with C4D. tandfonline.com | Cell culture supernatant | 17.0 nM | tandfonline.com |

Gas Chromatography-Mass Spectrometry for Metabolic Ratios

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. mdpi.comnih.govscimarina.comresearchgate.netnih.gov For non-volatile metabolites like pyruvate, a derivatization step is necessary to increase their volatility. nih.gov This typically involves converting the carboxyl and hydroxyl groups into less polar and more volatile derivatives, such as trimethylsilyl (B98337) (TMS) esters. nih.govnih.gov

A key application of GC-MS in pyruvate analysis is the simultaneous determination of pyruvate and related metabolites to calculate important metabolic ratios, such as the lactate/pyruvate ratio. mdpi.comnih.govscimarina.comresearchgate.net This ratio is a valuable indicator of the cellular redox state, specifically the cytoplasmic NAD+/NADH balance. mdpi.comresearchgate.net A validated GC-MS method for the simultaneous measurement of lactate, pyruvate, β-hydroxybutyrate, and acetoacetate (B1235776) involves a microwave-assisted derivatization with o-phenylenediamine (B120857), followed by liquid-liquid extraction and silylation. mdpi.comnih.govscimarina.comresearchgate.net This method has demonstrated good linearity and a low limit of quantification for pyruvate, around 0.001 mM. nih.govresearchgate.net The high specificity of mass spectrometry allows for accurate identification and quantification of the metabolites, even in complex biological samples like plasma and tissue homogenates. mdpi.comnih.govscimarina.comresearchgate.net

Table 4: GC-MS Method for Pyruvate and Related Metabolites

| Parameter | Description |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com |

| Derivatization | Microwave-assisted derivatization with o-phenylenediamine followed by silylation. mdpi.comresearchgate.net |

| Metabolites Measured | Lactate, Pyruvate, β-Hydroxybutyrate, Acetoacetate. mdpi.com |

| Application | Determination of metabolic ratios (e.g., Lactate/Pyruvate) to assess cellular redox state. mdpi.comresearchgate.net |

| Linearity Range (Pyruvate) | 0.001 to 1 mM. mdpi.com |

| Limit of Quantification (Pyruvate) | 0.001 mM. nih.govresearchgate.net |

| Sample Types | Plasma, Liver Tissue, HepG2 cells. mdpi.comnih.govscimarina.com |

Nuclear Magnetic Resonance Spectroscopy in Pyruvate Tracer Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has become an indispensable tool for elucidating metabolic pathways in real-time and in vivo, with sodium;2-oxopropanoate playing a central role as a tracer. nih.govpnas.orgnih.govamegroups.orgnih.govresearchgate.netamegroups.cn The development of hyperpolarization techniques, particularly dynamic nuclear polarization (DNP), has revolutionized the use of ¹³C-labeled pyruvate in metabolic studies. nih.govpnas.org Hyperpolarization can increase the NMR signal of ¹³C by several orders of magnitude, enabling the detection of metabolic products with high temporal and spatial resolution. nih.govresearchgate.net

In these tracer studies, hyperpolarized [1-¹³C]pyruvate is typically administered intravenously. nih.gov Once inside the cells, it is rapidly metabolized, and the downstream products, such as [1-¹³C]lactate, [1-¹³C]alanine, and H¹³CO₃⁻ (from the decarboxylation of pyruvate to acetyl-CoA by pyruvate dehydrogenase), can be individually detected and quantified by ¹³C NMR spectroscopy. pnas.org The relative signal intensities of these metabolites provide a direct measure of the metabolic fluxes through key enzymatic reactions. pnas.org For example, the ratio of ¹³C-lactate to ¹³C-pyruvate is often used as a biomarker for increased glycolysis, a hallmark of many cancers. nih.govresearchgate.net

These studies have provided significant insights into the metabolic reprogramming in various diseases and the response to therapeutic interventions. nih.gov For instance, hyperpolarized ¹³C-pyruvate MRS has been used to differentiate tumors from normal tissue and to assess early treatment response in preclinical cancer models. nih.gov Furthermore, by using different isotopically labeled pyruvate molecules, such as [1,2-¹³C₂]pyruvate, and by monitoring the labeling patterns in various metabolites, researchers can probe multiple metabolic pathways simultaneously, including pyruvate recycling and the activity of the tricarboxylic acid (TCA) cycle. nih.govresearchgate.netacs.org

Table 5: Applications of NMR Spectroscopy with ¹³C-Pyruvate Tracers

| Application Area | Key Findings | ¹³C-Pyruvate Labeling | Reference |

| Cancer Metabolism | Increased lactate/pyruvate ratio in tumors, serving as a biomarker for cancer detection and treatment response. nih.govresearchgate.net | [1-¹³C]pyruvate | nih.govresearchgate.net |

| Cardiac Metabolism | Real-time measurement of flux through pyruvate dehydrogenase by detecting ¹³CO₂ and H¹³CO₃⁻. pnas.org | [1-¹³C]pyruvate | pnas.org |

| Brain Metabolism | Demonstration of pyruvate recycling in astrocytes. nih.gov | [1,2-¹³C]acetate (as a precursor to labeled pyruvate) | nih.gov |

| Mitochondrial Metabolism | Real-time monitoring of downstream metabolites like acetyl-CoA in isolated mitochondria. nih.gov | [3-¹³C]pyruvate | nih.gov |

| Reaction Monitoring | Monitoring chemical reactions, such as the decarboxylation of pyruvate, using SABRE hyperpolarization. acs.org | [1,2-¹³C₂]pyruvate | acs.org |

Role of Sodium;2 Oxopropanoate in Cellular Physiology and Pathological States Mechanistic Studies

Modulation of Cellular Redox Potential and Oxidative Stress Responses

Sodium;2-oxopropanoate plays a crucial role in maintaining cellular redox homeostasis and mitigating oxidative stress. wikipedia.orgconsensus.app It functions as a potent scavenger of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and superoxide (B77818) anions (O₂⁻). medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com This antioxidant property is critical in protecting cells from oxidative damage, which is implicated in a wide array of pathologies. nih.gov

In the process of scavenging H₂O₂, this compound undergoes decarboxylation to form acetate (B1210297) and CO₂, thereby neutralizing the damaging effects of this reactive molecule. medchemexpress.com This mechanism has been shown to be protective in various contexts, including shielding lens proteins from oxidative damage and glycation, which can lead to cataract formation. medchemexpress.commedchemexpress.com

Mechanistic studies have demonstrated that this compound can attenuate H₂O₂-induced ROS formation and suppress superoxide production by submitochondrial particles. nih.gov This direct antioxidant action helps to preserve the integrity of cellular components, including lipids, proteins, and nucleic acids, from oxidative attack. nih.gov However, under certain conditions that stimulate JNK1 activity, both mitochondrial and cytosolic ROS levels have been observed to rise in the presence of pyruvate (B1213749). medchemexpress.commedchemexpress.com

The modulation of cellular redox potential by this compound is a key aspect of its contribution to cellular health and its therapeutic potential in conditions characterized by oxidative stress. consensus.appnih.gov

Influence on Mitochondrial Bioenergetics and Quality Control Mechanisms

As the end product of glycolysis, pyruvate is a primary fuel for mitochondrial respiration and ATP production. wikipedia.org Its entry into the tricarboxylic acid (TCA) cycle as acetyl-CoA is a critical step in cellular energy metabolism. wikipedia.org Supplementation with this compound can enhance mitochondrial fitness and bioenergetics. acrabstracts.org

In the context of pathological states, such as in fibroblasts from patients with systemic sclerosis (SSc), this compound has been shown to improve metabolic defects and mitochondrial fitness. acrabstracts.org This improvement in mitochondrial function can, in turn, inhibit pathological processes like the fibroblast-to-myofibroblast transition. acrabstracts.org

Mitochondria are not only the primary sites of energy production but also a major source of endogenous ROS. nih.gov By acting as a ROS scavenger, this compound helps to protect mitochondria from oxidative damage, thereby preserving their function. nih.gov It has been shown to attenuate oxidative stress-induced collapse of the mitochondrial membrane potential, a key indicator of mitochondrial health. nih.gov

Furthermore, the influence of sodium ions on mitochondrial function is an area of active research. Changes in intracellular sodium concentration can impact mitochondrial calcium handling and, consequently, mitochondrial bioenergetics. scienceopen.com For instance, increased intracellular sodium can activate the mitochondrial sodium-calcium exchanger, leading to alterations in mitochondrial calcium levels and subsequent effects on oxidative phosphorylation. scienceopen.com This interplay highlights the complex role of this compound in mitochondrial quality control. nih.govnih.gov

Impact on Immune Cell Function and Inflammatory Signaling Pathways (e.g., in vitro and animal models)

The influence of sodium on immune cell function is a growing field of study. nih.gov High concentrations of sodium have been shown to modulate the activity of various immune cells, including macrophages and T cells. nih.govnih.gov Specifically, high-salt conditions can promote pro-inflammatory responses, such as the activation of Th17 cells, while dampening the function of anti-inflammatory regulatory T cells. nih.gov

While the direct effects of the pyruvate component of this compound on immune cells are still being fully elucidated, its role as an antioxidant and metabolic substrate suggests a potential to modulate inflammatory responses. Oxidative stress is a key feature of inflammation, and by scavenging ROS, this compound may help to quell inflammatory signaling. nih.gov

In animal models, pyruvate administration has been shown to suppress inflammation in post-ischemic myocardium, a process closely linked to oxidative stress and calcium mismanagement. nih.gov This anti-inflammatory effect is likely a consequence of its ability to reduce ROS production and improve cellular energy status.

It is important to note that the local tissue microenvironment, including its ionic composition, can significantly influence immune cell behavior. nih.gov Therefore, the administration of this compound could have complex effects on immune responses depending on the specific context and the underlying pathological state.

Regulation of Cellular Proliferation and Gene Expression (e.g., in cancer cell models)

Recent studies have revealed a surprising role for exogenous pyruvate in the regulation of cancer cell proliferation and gene expression. nih.gov Contrary to its role as an energy source that might be expected to fuel proliferation, high concentrations of this compound have been shown to inhibit the proliferation of various cancer cell lines. nih.gov

This inhibitory effect is not due to osmotic stress but rather appears to be a signaling function of pyruvate. nih.gov Mechanistically, exogenous pyruvate has been found to repress the expression of histone genes. nih.gov This leads to less compact chromatin and widespread dysregulation of gene expression throughout the genome, ultimately hindering cell cycle progression and proliferation. nih.gov

The proposed pathway involves the NAMPT-NAD+-SIRT1 axis, suggesting that pyruvate's influence on cellular metabolism extends to the epigenetic regulation of gene expression. nih.gov This finding opens up new avenues for investigating pyruvate and its derivatives as potential anti-cancer agents that target the metabolic reprogramming characteristic of many tumors. nih.gov

It's noteworthy that this anti-proliferative effect appears to be specific to cancer cells, as pyruvate is generally considered beneficial for the health and function of normal cells. nih.gov

Contributions to Cellular Homeostasis and Stress Adaptation

This compound contributes significantly to the maintenance of cellular homeostasis and the ability of cells to adapt to various stressors. medchemexpress.com Its role as a central metabolic hub allows cells to flexibly utilize different energy sources and maintain ATP levels, which is crucial for survival under stressful conditions. wikipedia.org

One of the key mechanisms by which this compound promotes stress adaptation is through its antioxidant properties. medchemexpress.commedchemexpress.com By neutralizing ROS, it helps to protect cellular structures and functions from damage induced by a wide range of stressors, including hypoxia, ischemia, and exposure to toxins. nih.gov

Furthermore, the sodium component of the compound is integral to maintaining ionic homeostasis. researchgate.netnih.gov The proper balance of intracellular and extracellular sodium is critical for numerous cellular functions, including membrane potential, nutrient transport, and cell volume regulation. nih.gov Dysregulation of sodium homeostasis is a feature of many disease states. nih.gov

In essence, this compound supports cellular resilience by providing both metabolic flexibility and a robust defense against oxidative stress, thereby helping cells to withstand and adapt to challenging environments.

Role in Specific Cellular Dysfunctions (e.g., Fibroblast-to-Myofibroblast Transition, Viral Infection in Animal Models)

Beyond its general roles in cellular physiology, this compound has been implicated in specific cellular dysfunctions, demonstrating its potential as a therapeutic agent in distinct pathological contexts.

Fibroblast-to-Myofibroblast Transition (FMT):

The transition of fibroblasts into myofibroblasts is a key process in tissue repair and fibrosis. frontiersin.org However, excessive or persistent myofibroblast activation contributes to the development of fibrotic diseases. frontiersin.org Recent research has highlighted the potential of this compound to inhibit this pathological transition. acrabstracts.org

In models of systemic sclerosis, a disease characterized by widespread fibrosis, this compound was found to improve mitochondrial fitness in fibroblasts. acrabstracts.org This metabolic improvement was directly linked to the inhibition of the fibroblast-to-myofibroblast transition and a reduction in collagen production. acrabstracts.org These findings suggest that targeting cellular metabolism with this compound could be a novel anti-fibrotic strategy.

Viral Infection in Animal Models:

The host's innate immune response is the first line of defense against viral infections. google.com There is a growing interest in developing antiviral therapies that target host-based mechanisms to enhance this response. While direct evidence for the role of this compound in viral infections is still emerging, its known effects on cellular metabolism and redox status suggest potential modulatory effects.

For instance, the cellular metabolic state can significantly influence the replication of viruses. Some studies have explored the inhibition of viral polymerases as an antiviral strategy. nih.govnih.gov Given that this compound can alter cellular metabolism, it may indirectly impact the cellular environment required for viral replication. Further research in animal models is needed to clarify the specific role of this compound in the context of viral infections.

Sodium;2 Oxopropanoate in Prokaryotic Systems and Bioprocess Applications

Diversity of Pyruvate (B1213749) Metabolic Pathways in Bacteria and Archaea

Pyruvate holds a central position in the metabolism of prokaryotes, acting as a critical junction for numerous metabolic routes. nih.govnih.gov In both Bacteria and Archaea, the breakdown of glucose to pyruvate is a fundamental process for energy generation. numberanalytics.com The most common pathway for this conversion is the Embden-Meyerhof-Parnas (EMP) pathway, or glycolysis. juniperpublishers.combritannica.com However, prokaryotes exhibit a remarkable diversity in their metabolic strategies, and several alternative pathways exist. britannica.combiorxiv.org

Some bacteria utilize the Entner-Doudoroff (ED) pathway, which is particularly prevalent in organisms like Pseudomonas, Rhizobium, and Azotobacter and converts glucose to pyruvate with a different set of enzymes than glycolysis. juniperpublishers.combritannica.com Archaea, on the other hand, display unique modifications of these pathways. For instance, some archaea employ a semi-phosphorylative ED pathway for the catabolism of both glucose and galactose. juniperpublishers.com Additionally, archaeal glycolysis can feature unique enzymes, such as the non-phosphorylating glyceraldehyde-3-phosphate dehydrogenase (GAPN), which distinguishes it from the bacterial and eukaryotic versions. wur.nl

Beyond its formation, the fate of pyruvate is highly variable and depends on the organism and the environmental conditions. Under aerobic conditions, pyruvate is typically converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDC), which then enters the tricarboxylic acid (TCA) cycle for complete oxidation. wikipedia.org In prokaryotes lacking mitochondria, this reaction occurs in the cytosol. wikipedia.org Under anaerobic conditions, pyruvate is directed into various fermentation pathways to regenerate NAD+ from the NADH produced during glycolysis. These pathways lead to a wide array of end products, including lactic acid, ethanol (B145695), acetic acid, and succinic acid, which are often characteristic of specific bacterial groups. britannica.com

The phosphoenolpyruvate (B93156) (PEP)-pyruvate-oxaloacetate node represents a key metabolic hub where these pathways intersect, highlighting the intricate control and flexibility of prokaryotic central carbon metabolism. wur.nl Archaea also exhibit unique enzymes in this node, such as pyruvate:ferredoxin oxidoreductase, which are not found in bacteria. juniperpublishers.com

Table 1: Key Pyruvate Metabolic Pathways in Prokaryotes

| Pathway | Description | Key Organisms |

| Embden-Meyerhof-Parnas (EMP) Pathway (Glycolysis) | The most common pathway for converting glucose to pyruvate. | Widespread in Bacteria and Archaea. juniperpublishers.combritannica.com |

| Entner-Doudoroff (ED) Pathway | An alternative pathway for glucose catabolism to pyruvate. | Pseudomonas, Rhizobium, Azotobacter. juniperpublishers.com |

| Tricarboxylic Acid (TCA) Cycle | Aerobic pathway for the complete oxidation of pyruvate-derived acetyl-CoA. | Widespread in aerobic Bacteria and Archaea. wikipedia.org |

| Fermentation Pathways | Anaerobic pathways that convert pyruvate into various organic end products. | Diverse anaerobic and facultative anaerobic bacteria. britannica.com |

| Semi-phosphorylative ED Pathway | A modified ED pathway found in some archaea for sugar catabolism. | Sulfolobus solfataricus. juniperpublishers.com |

Pyruvate Transport Mechanisms in Prokaryotic Cells

Prokaryotic cells have developed sophisticated systems to transport solutes, including pyruvate, across their membranes. cambridge.org These transport mechanisms are crucial for nutrient uptake and adaptation to different environments. numberanalytics.commdpi.com Pyruvate transport can occur through several mechanisms, including facilitated diffusion and active transport. numberanalytics.comasm.org

In Escherichia coli, a high-affinity pyruvate/H+ symporter, BtsT, has been identified. asm.org This transporter is part of a pyruvate-sensing network and is crucial for the uptake of pyruvate, especially under specific conditions like the resuscitation from a dormant state. asm.orgscientificarchives.com Similarly, Salmonella enterica serovar Typhimurium utilizes two pyruvate-specific transporters, BtsT and CstA, for pyruvate uptake. mdpi.com The expression of these transporters is regulated by the presence of extracellular pyruvate and the growth phase of the bacteria. mdpi.com

In Bacillus subtilis, a novel facilitated transport system for pyruvate, named PftAB, has been characterized. asm.org This system is encoded by the pftAB operon (formerly ysbAB) and is specifically induced in the presence of pyruvate. The transport is driven by the pyruvate concentration gradient across the cell membrane. asm.org Other monocarboxylate transport systems with an affinity for pyruvate have been identified in prokaryotes, such as MctC in Corynebacterium glutamicum and MctP in Rhizobium leguminosarum. mdpi.comasm.org These systems often function as symporters, coupling the uptake of pyruvate to the electrochemical gradient of protons or other cations. mdpi.comasm.org

Table 2: Examples of Prokaryotic Pyruvate Transporters

| Transporter | Organism | Transport Mechanism |

| BtsT | Escherichia coli, Salmonella enterica | High-affinity pyruvate/H+ symporter. asm.orgscientificarchives.commdpi.com |

| CstA | Salmonella enterica, Clostridioides difficile | Pyruvate transporter. mdpi.comnih.govpasteur.fr |

| PftAB | Bacillus subtilis | Pyruvate-specific facilitated transporter. asm.org |

| MctC | Corynebacterium glutamicum | Proton/pyruvate symporter. mdpi.comasm.org |

| MctP | Rhizobium leguminosarum | Cation/pyruvate symporter. mdpi.com |

Role in Microbial Stress Responses and Viable but Non-Culturable (VBNC) State Resuscitation

Sodium pyruvate plays a significant role in the ability of microorganisms to cope with environmental stresses and to recover from dormant states. Many bacterial species can enter a viable but non-culturable (VBNC) state as a survival strategy in response to adverse conditions such as low temperature, starvation, or oxidative stress. asm.orgscientificarchives.comnih.gov In this state, bacteria are metabolically active but cannot be cultured on standard laboratory media. scientificarchives.comnih.gov

Pyruvate has been identified as a key factor in the resuscitation of VBNC cells for several bacterial species, including Escherichia coli and Salmonella. asm.orgscientificarchives.commdpi.comnih.gov It is thought to function not only as a carbon source to fuel the recovery process but also as a scavenger of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can cause cellular damage. scientificarchives.commdpi.comnih.gov The addition of sodium pyruvate has been shown to effectively resuscitate H₂O₂-treated Salmonella cells from the VBNC state. nih.gov

In E. coli, the uptake of pyruvate through the BtsT transporter is essential for resuscitation from the VBNC state. asm.orgscientificarchives.com Studies have shown that the provision of pyruvate stimulates protein and DNA biosynthesis in VBNC cells, leading to their return to a culturable state. asm.orgjst.go.jp The protective effect of pyruvate against oxidative stress is also important for the survival of actively growing bacteria. For instance, Salmonella mutants unable to transport pyruvate show a decreased ability to survive oxidative and nitrosative stress. mdpi.com

Metabolic Engineering Strategies for Enhanced Pyruvate Production in Microorganisms

Pyruvate is a valuable platform chemical used in the food, pharmaceutical, and chemical industries. nih.govnih.govfrontiersin.org Microbial fermentation is an attractive and more sustainable alternative to chemical synthesis for pyruvate production. nih.govfrontiersin.org Consequently, significant research has focused on metabolically engineering various microorganisms to enhance their pyruvate-producing capabilities. nih.govfrontiersin.orgresearchgate.net

The primary strategies for increasing pyruvate yield involve redirecting carbon flux towards pyruvate and minimizing its conversion to other products. researchgate.net This is often achieved by deleting genes that encode for enzymes in competing metabolic pathways. For example, in Lactococcus lactis, the inactivation of genes for lactate (B86563) dehydrogenase, phosphotransacetylase, alcohol dehydrogenase, and α-acetolactate synthase resulted in a strain that produces pyruvate as its main fermentation product. frontiersin.org

Another key strategy is to overcome the tight regulation of central metabolism that can limit pyruvate accumulation. researchgate.net Dynamic metabolic engineering approaches, which allow for the temporal control of metabolic pathways, have been developed. For instance, a "metabolic toggle switch" has been used in E. coli to interrupt the TCA cycle at a specific point in the fermentation process, leading to a significant increase in pyruvate production. researchgate.net Furthermore, enhancing the expression of key enzymes in the glycolytic pathway or introducing alternative pathways can also boost pyruvate synthesis. frontiersin.org The choice of microbial host is also critical, with organisms like E. coli and yeast being favored due to their rapid growth and well-characterized genetics. frontiersin.org

Table 3: Metabolic Engineering Strategies for Pyruvate Production

| Strategy | Description | Example Organism |

| Deletion of Competing Pathways | Inactivating genes for enzymes that consume pyruvate, such as lactate dehydrogenase and acetate (B1210297) kinase. | Lactococcus lactis, E. coli. frontiersin.orgresearchgate.net |

| Dynamic Metabolic Control | Using inducible promoters or "metabolic switches" to redirect metabolic flux towards pyruvate production at a desired time. | E. coli. researchgate.net |

| Overexpression of Key Enzymes | Increasing the levels of enzymes in the glycolytic pathway to enhance the rate of pyruvate synthesis. | E. coli. frontiersin.org |

| Deregulation of Allosteric Inhibition | Modifying enzymes to remove feedback inhibition by downstream metabolites. | E. coli. |

| Optimization of Fermentation Conditions | Adjusting parameters such as pH, temperature, and nutrient feeding to favor pyruvate accumulation. | Lactococcus lactis. frontiersin.org |

Pyruvate in Biofilm Formation and Microbial Pathogenesis Research

Pyruvate metabolism is increasingly recognized as an important factor in bacterial biofilm formation and pathogenesis. nih.govpasteur.frresearchgate.net Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection from environmental stresses, including antibiotics. researchgate.netresearchgate.net

Research has shown that pyruvate can influence biofilm formation in several pathogenic bacteria. In Clostridioides difficile, extracellular pyruvate, which can be generated by the gut microbiota, induces biofilm formation. nih.govpasteur.fr This process is dependent on the pyruvate transporter CstA and is thought to be a key factor in the persistence of C. difficile in the gut. nih.govpasteur.fr Similarly, in Mycobacterium tuberculosis, the gluconeogenesis pathway, which starts from pyruvate, is critical for biofilm formation, likely by providing glucose for the synthesis of extracellular matrix components. biorxiv.org

Conversely, the depletion of pyruvate has been shown to induce the dispersion of established biofilms of Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net This suggests that targeting pyruvate availability could be a promising strategy to combat biofilm-related infections. Enzymatic depletion of pyruvate not only reduced biofilm biomass but also enhanced the efficacy of antibiotics against these biofilms in both in vitro and in vivo models. researchgate.net Furthermore, pyruvate metabolism has been linked to the virulence of several pathogens, including Yersinia pseudotuberculosis and Listeria monocytogenes, highlighting its central role in the interplay between bacterial metabolism and infection. mdpi.com

Synthetic Chemistry and Industrial Biocatalysis Utilizing Sodium;2 Oxopropanoate

As a Substrate or Reagent in Organic Synthesis

Sodium;2-oxopropanoate (sodium pyruvate) demonstrates utility as a specialized reagent in organic synthesis. A notable application is its function as an efficient scavenger of peroxide. rsc.org In N-heterocyclic carbene (NHC)-catalyzed aerobic oxidative reactions of imines and aldehydes, sodium pyruvate (B1213749) is employed to control the reaction pathway by selectively removing peroxide byproducts. rsc.org This allows for the efficient and selective synthesis of a diverse range of imidates and amidines under mild and environmentally friendly conditions, using ambient air as the oxidant. rsc.org

The utility of sodium pyruvate has also been explored in condensation reactions, such as the Knoevenagel condensation, particularly in aqueous media. chemicalbook.com Its role as a substrate or reagent in these contexts highlights its potential for facilitating carbon-carbon bond formation, a fundamental process in organic chemistry.

Furthermore, the reaction of sodium pyruvate with hydrogen peroxide has been studied in detail. This reaction proceeds through a 2-hydroperoxy-2-hydroxypropanoate intermediate, which then decomposes to acetate (B1210297), carbon dioxide, and water. nih.gov Low-temperature Nuclear Magnetic Resonance (NMR) techniques have been instrumental in directly observing and characterizing these transient intermediates, providing a deeper understanding of the reaction kinetics and mechanism. nih.gov

Biocatalytic Transformations Involving Pyruvate-Utilizing Enzymes

The central metabolic role of pyruvate makes it a key substrate for a vast array of enzymes, which are harnessed in industrial biocatalysis for the synthesis of valuable chemicals.

Pyruvate Decarboxylase (PDC): In yeast, the cytoplasmic enzyme pyruvate decarboxylase (PDC, EC 4.1.1.1) is fundamental to fermentative metabolism. ftb.com.hr It catalyzes the non-oxidative decarboxylation of pyruvate to produce acetaldehyde (B116499) and carbon dioxide. ftb.com.hrmedchemexpress.com This enzymatic transformation is a cornerstone of industrial ethanol (B145695) production. Methodologies have been developed for in situ assays of PDC activity in various industrial yeast strains, using sodium pyruvate as the specific substrate. ftb.com.hr

Transaminases (TAs): ω-Transaminases (ω-TAs) are powerful biocatalysts for the synthesis of chiral amines, which are important building blocks for pharmaceuticals. In these reactions, sodium pyruvate can act as an amine acceptor. For instance, in the deracemization of racemic amines to produce enantiopure products like the anti-arrhythmic drug mexiletine, a one-pot, two-step process employing two stereocomplementary ω-TAs uses sodium pyruvate in the reaction mixture. mdpi.com

Transketolase (TK): Transketolase is another enzyme that can utilize pyruvate derivatives in carbon-carbon bond-forming reactions. Research has shown that variants of transketolase can catalyze reactions between donor substrates and sodium pyruvate, although the efficiency can be dependent on the specific enzyme mutant. researchgate.net

Alanine (B10760859) Dehydrogenase (AlaDH): To overcome thermodynamic limitations in some transaminase reactions, pyruvate-consuming enzymes are used to shift the reaction equilibrium. Alanine dehydrogenase, for example, can be used in cascade reactions to recycle the pyruvate co-product back to L-alanine, driving the conversion to the desired amine product. mdpi.com

Below is a table summarizing key enzymes that utilize this compound as a substrate in biocatalysis.

| Enzyme | EC Number | Reaction Type | Application Example |

| Pyruvate Decarboxylase | 4.1.1.1 | Decarboxylation | Production of acetaldehyde from pyruvate in yeast fermentation. ftb.com.hrmedchemexpress.com |

| ω-Transaminase | 2.6.1.- | Transamination | Amine acceptor in the synthesis of chiral amines, such as in the deracemization of mexiletine. mdpi.com |

| Transketolase | 2.2.1.1 | C-C Bond Formation | Catalyzes the transfer of a two-carbon ketol group, with some variants showing activity with sodium pyruvate. researchgate.net |

| Lactate (B86563) Dehydrogenase | 1.1.1.27 | Reduction | Conversion of pyruvate to lactate, often coupled with cofactor regeneration systems. nih.govjmb.or.kr |

| Alanine Dehydrogenase | 1.4.1.1 | Reductive Amination | Recycling of pyruvate to L-alanine to overcome equilibrium limitations in transaminase reactions. mdpi.com |

Applications in Photoinduced Polymerization and Material Science

This compound has emerged as a key component in advanced polymerization techniques, particularly those that are photoinduced. Its application allows for greater control over polymer synthesis under environmentally benign conditions.

In the field of Reversible Deactivation Radical Polymerization (RDRP), sodium pyruvate has enabled the development of fully oxygen-tolerant systems. nih.govrsc.org Specifically, in photoinduced initiators for continuous activator regeneration (PICAR) atom transfer radical polymerization (ATRP), sodium pyruvate acts as a "fuel" for the continuous regeneration of the copper catalyst. nih.govresearchgate.net Under UV irradiation, it facilitates the chemical removal of oxygen from the reaction mixture, which is typically a major inhibitor of radical polymerizations. nih.govrsc.org This has allowed for the well-controlled polymerization of monomers like N-isopropylacrylamide (NIPAM) and methyl acrylate (B77674) (MA) in both aqueous and organic solvents, in vessels open to the air. nih.govrsc.orgresearchgate.net This method is significant for producing polymers with high molecular weights and low dispersity in short reaction times. nih.govrsc.org

Similarly, sodium pyruvate is utilized in photoinduced reversible addition-fragmentation chain-transfer (photo-RAFT) polymerization. rsc.org Depending on the wavelength of light, it can function as a biocompatible photoinitiator or a promoter. Under UV light (e.g., 370 nm), it decomposes to generate radicals that initiate polymerization. rsc.org This approach facilitates the polymerization of a wide range of hydrophilic monomers in aqueous media without the need for deoxygenation. rsc.org The addition of sodium pyruvate has also been shown to enable radical photopolymerization under air in systems using sustainable components like soda lignin. nih.govresearcher.life

The table below details the role of this compound in different photoinduced polymerization methods.

| Polymerization Technique | Monomer Example(s) | Solvent(s) | Role of this compound | Key Advantages |

| PICAR ATRP | N-isopropylacrylamide, Methyl acrylate | Water, Dimethyl sulfoxide | Hydrogen peroxide scavenger and "fuel" for continuous regeneration of the Cu(I) catalyst via photoreduction of the Cu(II) complex. nih.gov | Fully oxygen tolerant, rapid polymerization, well-controlled polymer synthesis in open reaction vessels. nih.govrsc.org |

| Photo-RAFT | Hydrophilic monomers | Aqueous media | Photoinitiator (under UV light) or promoter (under visible light) for polymerization. rsc.org | Enables open-air polymerization, use of biocompatible initiator, synthesis of protein-polymer hybrids. rsc.org |

| Photo-ATRP with Lignin | Methyl methacrylate | - | Enables radical photopolymerization to proceed under air. nih.govresearcher.life | Utilizes a sustainable, waste-valorized component for polymerization. nih.gov |

Electrochemical Recycling of Co-factors in Biosynthetic Pathways

Many oxidoreductases, which are valuable biocatalysts, depend on expensive nicotinamide (B372718) cofactors like NAD+/NADH. The economic viability of processes using these enzymes often hinges on the efficient recycling of the cofactor. Electrochemical methods offer a promising approach for cofactor regeneration, and sodium pyruvate has been shown to play a beneficial role in this context.

Research has demonstrated that the presence of sodium pyruvate as a supporting electrolyte favors the aqueous electrochemical reduction of NAD+ biomimetics to their enzymatically active 1,4-dihydro form. researchgate.netrsc.orgrsc.org In the absence of pyruvate, direct electrolysis often leads to the formation of an inactive dimer. researchgate.netchemrxiv.org The presence of a large excess of sodium pyruvate, particularly at a neutral pH of 7, can significantly improve the product ratio, favoring the desired active monomeric form. researchgate.netrsc.orgresearchgate.net This effect appears to be general for various nicotinamide-based electrolytes, presenting a valuable strategy for regenerating NADH and its analogues. researchgate.netchemrxiv.org

Furthermore, the electrochemically regenerated NADH can be directly used in enzymatic synthesis. As a proof of principle, the electrochemical reduction of NAD+ has been successfully coupled with the lactate dehydrogenase-catalyzed conversion of pyruvate to lactate. nih.govresearchgate.net In such integrated bioelectrochemical systems, the electrode serves as the ultimate reductant for cofactor regeneration, which is then consumed by the enzyme to drive the synthesis of the target product. jmb.or.krrsc.orgrsc.org This demonstrates a complete cycle where the product of the desired enzymatic reaction (lactate) originates from the substance (pyruvate) that also aids in the crucial cofactor recycling step.

Role as a Constituent in Cell Culture Media for Research Purposes

This compound is a common and often critical supplement in cell culture media, where it serves multiple functions to support cell growth and viability. wikipedia.orgbetakim.com.tr Its primary role is to act as an additional, easily accessible energy source for cells, supplementing glucose. bio-sell.de As the end product of glycolysis, pyruvate is a central node in metabolism, readily entering the tricarboxylic acid (TCA) cycle for the production of ATP. sigmaaldrich.comtoku-e.com

This supplementation is particularly beneficial for rapidly proliferating cells, such as tumor cells, or for cells that may have a compromised capacity to perform glycolysis. sigmaaldrich.combio-sell.de Some cell lines have a mandatory requirement for pyruvate in the culture media because they are unable to synthesize sufficient amounts from other sources like glucose. sigmaaldrich.com

Beyond its role as an energy source, sodium pyruvate is a well-documented antioxidant. sigmaaldrich.comtoku-e.com It can protect cells from oxidative stress by scavenging reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). wikipedia.orgtoku-e.com Pyruvate non-enzymatically reacts with and neutralizes H₂O₂, thus mitigating cellular damage. chemicalbook.com This protective effect is crucial for maintaining cellular health and viability, especially in demanding in vitro environments. sigmaaldrich.comcaissonlabs.com

The standard concentration of sodium pyruvate solution used as a stock is 100 mM, which is typically diluted to a final concentration of 1 mM in the culture medium. bio-sell.de

The table below summarizes the functions of this compound in cell culture.

| Function in Cell Culture | Mechanism of Action | Typical Application |

| Energy Source | Serves as a readily available carbohydrate source that enters the TCA cycle to produce ATP. wikipedia.orgtoku-e.comabmgood.com | Supplementing media for rapidly growing cells, primary cultures, and cell lines with high energy demands. sigmaaldrich.combio-sell.de |

| Antioxidant/ROS Scavenger | Directly reacts with and neutralizes reactive oxygen species, particularly hydrogen peroxide (H₂O₂), protecting cells from damage. sigmaaldrich.comchemicalbook.comtoku-e.com | Reducing oxidative stress during cell isolation, in high-density cultures, or for sensitive cell lines. wikipedia.orgcaissonlabs.com |

| Metabolic Intermediate | As a key metabolic hub, it is involved in the metabolism of amino acids and initiates the Krebs cycle. sigmaaldrich.comtoku-e.comabmgood.com | Ensuring robust metabolic function, especially for cells with deficiencies in glycolytic or other metabolic pathways. sigmaaldrich.com |

| Enhanced Cell Growth and Viability | The combination of providing energy and protecting from oxidative stress leads to improved cell proliferation and survival. researchgate.net | General supplement to improve the performance and consistency of cell cultures. researchgate.net |

Emerging Research Directions and Future Perspectives

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of the intricate roles of sodium pyruvate (B1213749) in cellular metabolism is becoming increasingly possible through the integration of multi-omics data. This approach combines genomics, transcriptomics, proteomics, metabolomics, and fluxomics to create a comprehensive picture of metabolic pathways and their regulation. ebi.ac.uk By analyzing these multiple layers of biological information, researchers can move beyond studying individual components to understanding the emergent properties of the entire system.

The integration of disparate omics data types, such as RNA sequencing (RNA-seq), ribosome profiling, and proteomics, allows for the quantitative analysis of the flow of genetic information from transcription to protein production. nih.gov For instance, studies in Escherichia coli grown on pyruvate have shown that while correlations between mRNA and protein levels can be low, the ratio of protein molecules per mRNA transcript is more consistent across different conditions. nih.gov This highlights hidden biological regularities that can only be discovered through data integration. nih.gov

In the context of disease research, such as in studies of breast cancer cell lines cultured with sodium pyruvate, multi-omics approaches are being used to map the complex regulation of cancer metabolism. ebi.ac.uk Similarly, in agricultural science, integrating metabolomic and transcriptomic profiling of bovine oocytes matured in media containing sodium pyruvate provides a clearer understanding of how metabolic dynamics regulate developmental processes. mdpi.com These advanced analyses help identify key metabolic pathways and regulators that are crucial for outcomes like oocyte quality. mdpi.com Challenges remain in standardizing experimental workflows and data analysis to minimize variability and improve the reliability of these complex datasets. biorxiv.org

The table below summarizes the various omics data types being integrated in research involving sodium pyruvate and their contribution to a systems-level understanding.

| Omics Data Type | Information Provided | Contribution to Systems-Level Understanding | Reference |

| Genomics | DNA sequence, gene mutations | Identifies the genetic basis for metabolic capabilities and diseases related to pyruvate metabolism. | clinicaltrials.gov |

| Transcriptomics | Gene expression levels (mRNA) | Reveals which genes are active in response to pyruvate under various conditions. | nih.govmdpi.com |

| Proteomics | Protein abundance and modifications | Quantifies the key enzymatic players in pyruvate metabolic pathways. | ebi.ac.uknih.gov |

| Metabolomics | Abundance of small molecules (metabolites) | Directly measures the levels of pyruvate and related compounds, providing a snapshot of metabolic activity. | mdpi.comcreative-proteomics.com |

| Fluxomics | Metabolic reaction rates | Maps the flow of molecules through metabolic pathways, showing how pyruvate is utilized. | ebi.ac.uknih.gov |

Novel Biotechnological Applications

Sodium pyruvate's fundamental role in central metabolism makes it a valuable compound for a range of biotechnological applications. nih.gov While it has long been a standard supplement in cell culture media to provide an additional energy source, researchers are exploring novel uses in metabolic engineering and therapeutics. chemicalbook.comunibiotech.in